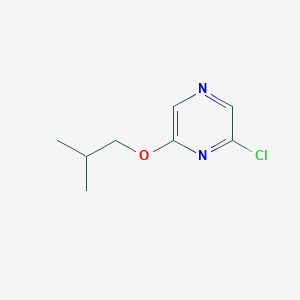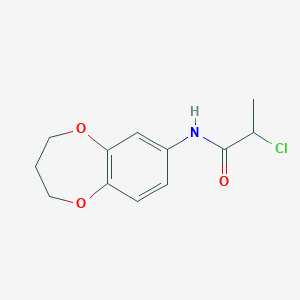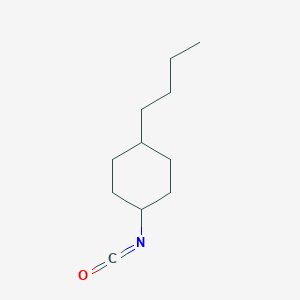
2,2-Bis(2-chloroethyl)isoxazolidinium iodide
Übersicht
Beschreibung
2,2-Bis(2-chloroethyl)isoxazolidinium iodide is a chemical compound that belongs to the class of nitrogen mustard compounds. It is also known as Melphalan and is commonly used as an anti-cancer drug. Melphalan is used to treat various types of cancers, such as multiple myeloma, ovarian cancer, and breast cancer.
Wirkmechanismus
Melphalan works by damaging the DNA of cancer cells, thereby preventing them from dividing and growing. It forms cross-links between DNA strands, which results in the formation of adducts that inhibit DNA replication and transcription. This ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,2-Bis(2-chloroethyl)isoxazolidinium iodide are significant. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. Melphalan also affects the immune system by reducing the number of white blood cells, which can lead to an increased risk of infections.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,2-Bis(2-chloroethyl)isoxazolidinium iodide in lab experiments include its ability to induce apoptosis in cancer cells, its well-established mechanism of action, and its wide use in anti-cancer drug development. However, there are limitations to its use, including its toxicity to normal cells and the risk of developing resistance to the drug.
Zukünftige Richtungen
There are several future directions for research on 2,2-Bis(2-chloroethyl)isoxazolidinium iodide. One direction is to develop new drugs that are less toxic to normal cells and have a lower risk of developing resistance. Another direction is to study the effects of Melphalan on the immune system and to develop strategies to mitigate its negative effects. Additionally, research on the use of Melphalan in combination with other drugs or therapies may also be explored.
Conclusion:
In conclusion, this compound is an important compound in the field of anti-cancer drug development. Its well-established mechanism of action and wide use in cancer treatment make it a valuable tool for scientific research. However, its toxicity to normal cells and the risk of developing resistance are limitations that need to be addressed. Further research is needed to develop new drugs and strategies to mitigate these limitations and to explore new directions for the use of this compound in cancer treatment.
Wissenschaftliche Forschungsanwendungen
2,2-Bis(2-chloroethyl)isoxazolidinium iodide is widely used in scientific research. It is used to study the mechanism of action of anti-cancer drugs and to develop new drugs for cancer treatment. Melphalan is also used in the treatment of multiple myeloma, ovarian cancer, and breast cancer.
Eigenschaften
IUPAC Name |
2,2-bis(2-chloroethyl)-1,2-oxazolidin-2-ium;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14Cl2NO.HI/c8-2-5-10(6-3-9)4-1-7-11-10;/h1-7H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMKESHMTUZCAJ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+](OC1)(CCCl)CCCl.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60906473 | |
| Record name | 2,2-Bis(2-chloroethyl)-1,2-oxazolidin-2-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60906473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101670-73-9 | |
| Record name | Isoxazolidinium, 2,2-bis(2-chloroethyl)-, iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101670739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Bis(2-chloroethyl)-1,2-oxazolidin-2-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60906473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2,6-Dimethylmorpholin-4-YL)methyl]aniline](/img/structure/B3362815.png)






![3-[(Cyclopentyloxy)methyl]aniline](/img/structure/B3362868.png)
![2-[(2,6-Dimethylmorpholin-4-yl)methyl]aniline](/img/structure/B3362878.png)




